N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (referred to as 2D216 in ) is a synthetic small molecule identified for its immunomodulatory properties. It features:
- Aminothiazole core: Central to its structure, enabling interactions with biological targets.
- 2,5-Dimethylphenyl substituent: Attached to the thiazole ring, contributing to hydrophobic interactions.
- Piperidin-1-ylsulfonyl group: Linked to the benzamide moiety, influencing solubility and receptor binding.
2D216 was discovered via high-throughput screening (HTS) as a potentiator of Toll-like receptor 4 (TLR4)-mediated NF-κB signaling. It enhances cytokine production (e.g., IL-6, TNF-α) in conjunction with adjuvants like lipopolysaccharide (LPS) or monophosphoryl lipid A (MPLA) .
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-6-7-17(2)20(14-16)21-15-30-23(24-21)25-22(27)18-8-10-19(11-9-18)31(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGZFQBGMJUKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with 2,5-dimethylphenylamine, the thiazole ring is formed through a cyclization reaction with α-haloketones under acidic conditions.
Sulfonylation: The thiazole intermediate is then subjected to sulfonylation using piperidine and sulfonyl chloride in the presence of a base such as triethylamine.
Amidation: Finally, the sulfonylated thiazole is reacted with 4-aminobenzoyl chloride to form the benzamide linkage, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and aromatic methyl groups are susceptible to oxidation. For example:
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Thiazole ring oxidation : The sulfur atom in the thiazole moiety can undergo oxidation to form sulfoxide or sulfone derivatives under strong oxidizing conditions.
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Methyl group oxidation : The 2,5-dimethylphenyl substituent may be oxidized to carboxylic acid groups via intermediates like alcohols or ketones, depending on reaction conditions.
Nucleophilic Substitution
The sulfonamide group () and benzamide () are potential sites for nucleophilic attack:
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Sulfonamide substitution : The piperidine group can be replaced by other amines (e.g., pyrrolidine, morpholine) via nucleophilic displacement, altering solubility and biological activity .
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Amide bond cleavage : The benzamide linkage may undergo hydrolysis under acidic or basic conditions to yield 4-(piperidin-1-ylsulfonyl)benzoic acid and the corresponding thiazol-2-amine .
Acid-Base Reactions
The sulfonamide group () exhibits weak acidity () due to electron-withdrawing effects of the sulfonyl group:
This property enables salt formation with strong bases (e.g., NaOH), enhancing aqueous solubility .
Electrophilic Aromatic Substitution
The 2,5-dimethylphenyl and benzamide aromatic rings can participate in:
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Nitration : Introduces nitro groups at meta/para positions relative to existing substituents.
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Halogenation : Bromine or chlorine addition under Lewis acid catalysis (e.g., FeBr₃) .
Structural Modifications in Analogs
Research on analogs highlights reaction-driven changes to optimize bioactivity:
Stability Under Physiological Conditions
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Hydrolysis : The compound is stable at physiological pH but undergoes slow hydrolysis in strongly acidic () or alkaline () environments .
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Thermal stability : Decomposes above 250°C, with the sulfonamide group showing resilience compared to the thiazole ring .
Key Research Findings
Scientific Research Applications
1. Immunological Applications
Research has demonstrated that 2D216 acts as a small molecule calcium channel activator, enhancing antigen-specific antibody responses when used as a co-adjuvant with lipopolysaccharides (LPS). A study indicated that the compound activates major mitogen-activated protein kinases but does not interact with common kinases or stimulate many pattern recognition receptors. Its mechanism involves elevating intracellular calcium levels and promoting the nuclear translocation of nuclear factor of activated T-cells (NFAT), which is crucial for T-cell activation and immune response enhancement .
2. Antimicrobial Activity
The compound exhibits significant antibacterial properties against various pathogens. In vitro studies have shown its effectiveness against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
The presence of the sulfonyl group in its structure enhances its binding affinity to bacterial enzymes, disrupting cell wall synthesis and leading to bacterial cell lysis. This suggests potential applications in developing new antibiotics, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
3. Neuroprotective Effects
2D216 has shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. This inhibition can enhance cholinergic signaling, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease. The compound's AChE inhibitory activity yielded an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in cognitive enhancement and neuroprotection .
Case Studies
Case Study on Antibacterial Activity : A study by Desai et al. (2016) highlighted that derivatives similar to this compound exhibited a fourfold increase in potency against MRSA compared to standard antibiotics like vancomycin. This underscores the potential of 2D216 as a novel antimicrobial agent.
Neuroprotection in Alzheimer's Disease Models : In preclinical models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of AChE activity compared to control groups. These findings suggest its efficacy in enhancing cholinergic transmission and offer insights into its potential therapeutic role .
Mechanism of Action
The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and sulfonyl group are key functional groups that enable binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Functional Group Variations
Aminothiazole Derivatives
Key Observations :
- Alkyl Chain Extension : Substituting piperidine with 4-propylpiperidine (as in 2E151 ) improves potency, likely due to increased lipophilicity and enhanced membrane penetration .
- Halogenation : Bromine substitution (e.g., 2D291 ) maintains activity but may alter metabolic stability .
Benzamide Derivatives with Heterocyclic Modifications
and describe compounds with benzo[d]thiazole or pyridinyl substituents:
Key Observations :
Sulfonyl Group Modifications
The sulfonyl moiety is critical for receptor interactions. Comparisons include:
Key Observations :
- Alkyl vs. Aryl Sulfonyl: Piperidine/alkyl groups (2D216, 2E151) favor immunomodulation, while aromatic sulfonyl groups (4–22) may shift activity toward enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
- LogP : 2D216’s logP (~3.5, estimated) suggests moderate lipophilicity. Analogs like 2E151 (longer alkyl chain) may have higher logP, improving tissue penetration but risking metabolic instability.
- Solubility : Piperidine derivatives (2D216, 2E151) show better aqueous solubility than morpholine/pyridinyl analogs (), critical for oral bioavailability.
- Metabolic Stability : Bromine in 2D291 may slow hepatic metabolism compared to methyl groups in 2D216 .
Biological Activity
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also referred to as compound 1, is a synthetic molecule with a complex structure that includes a thiazole ring and a piperidine sulfonyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of immunology and cancer research.
Structure and Synthesis
The compound's IUPAC name is N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide. The synthesis typically involves multiple steps:
- Formation of the Thiazole Ring : The initial step involves cyclizing 2,5-dimethylphenylamine with α-haloketones under acidic conditions.
- Sulfonylation : The thiazole intermediate is sulfonylated using piperidine and sulfonyl chloride in the presence of a base.
- Amidation : The final step involves reacting the sulfonylated thiazole with 4-aminobenzoyl chloride to form the benzamide linkage.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring and sulfonyl group facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor functions. Research indicates that it may enhance immune responses by acting as a co-adjuvant in combination with Toll-like receptor (TLR) agonists .
Immunological Effects
Research has demonstrated that this compound can enhance the release of immunostimulatory cytokines in human monocytic cells (THP-1) and murine dendritic cells. In murine vaccination studies, it has been shown to significantly increase antigen-specific antibody titers when used alongside the FDA-approved TLR-4 agonist monophosphoryl lipid A (MPLA) .
Antitumor Activity
In terms of anticancer properties, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole scaffold can enhance potency against tumor cells . For instance, compounds containing electron-donating groups at specific positions on the phenyl ring have shown improved activity against cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .
Comparative Studies
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound 1 | Structure | Enhances immune response; potential antitumor activity |
| Similar Compound A | Similar structure with morpholine | Antitumor activity; varies in immunological effects |
| Similar Compound B | Similar structure with pyrrolidine | Reduced potency compared to Compound 1 |
Case Studies
- Immunological Enhancement : In a study involving THP-1 cells, this compound was tested for its ability to activate NF-kB pathways. Results indicated that this compound significantly enhanced NF-kB activation in response to LPS stimulation after 12 hours .
- Cancer Cell Line Testing : Various analogs of this compound have been tested against different cancer cell lines, revealing significant cytotoxic effects attributed to structural modifications that optimize binding interactions with specific cellular targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and structural confirmation methods for this compound?
- Methodology : The synthesis typically involves coupling a thiazole core with substituted benzamide moieties. For example, piperidine sulfonyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling. Structural confirmation relies on 1H/13C-NMR to analyze chemical environments (e.g., aromatic protons at δ 6.8–7.5 ppm), HRMS for molecular weight validation (e.g., calculated vs. observed m/z), and melting point determination (range: 99.9–177.2°C). Yield optimization (78–90%) is achieved using reflux conditions in solvents like acetonitrile or 1,4-dioxane with catalysts such as K₂CO₃ .
Q. How is the compound evaluated for cytotoxicity in preclinical studies?
- Methodology : Cytotoxicity is assessed via sulforhodamine B (SRB) assays against cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1). Cells are plated at 1.5 × 10⁵ cells/mL, treated with compound dilutions (DMSO vehicle control ≤0.5%), and incubated for 48–72 hours. GI₅₀ values (e.g., 10–21 µM) are calculated using dose-response curves. Reference compounds like CHS-828 validate assay sensitivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or piperidine groups) affect biological activity?
- SAR Insights : Substitutions on the thiazole ring (e.g., 2,5-dimethylphenyl vs. 2-bromo-5-methylphenyl) significantly alter cytokine induction potency. For instance, 2D291 (2,5-dimethylphenyl) and 2E151 (piperidin-1-ylsulfonyl) show enhanced NF-κB/NFAT activation in LPS-stimulated models compared to unsubstituted analogs. Electron-withdrawing groups (e.g., sulfonyl) improve metabolic stability and lipophilicity, critical for in vivo efficacy .
Q. What mechanistic insights exist for this compound’s activity in cancer or immunomodulation?
- Mechanistic Studies : In breast cancer models, analogs like INH1 disrupt the Hec1/Nek2 pathway , reducing kinetochore-microtubule attachments and activating the spindle assembly checkpoint. Techniques include Western blotting (Nek2 protein downregulation), siRNA knockdown, and immunofluorescence to visualize mitotic defects. In immunomodulation, synergy with MPLA (a TLR4 agonist) suggests adjuvant potential via enhanced IL-6/TNF-α production .
Q. How can molecular docking guide target identification for this compound?
- Computational Approach : Docking studies (e.g., AutoDock Vina) into cyclophilin domains or protease active sites (e.g., D1 protease) predict binding affinities. For example, piperazine sulfonyl groups form hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases). Validation involves comparing docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values .
Q. How should researchers address contradictions in cytotoxicity data across cell lines?
- Troubleshooting : Variability in GI₅₀ values (e.g., HA22T vs. HONE-1) may stem from cell line-specific factors like efflux pump expression (e.g., P-gp) or metabolic enzyme activity. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
